Lithospermic acid

Catalog No.
S533317
CAS No.
28831-65-4
M.F
C27H22O12
M. Wt
538.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithospermic acid

CAS Number

28831-65-4

Product Name

Lithospermic acid

IUPAC Name

(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid

Molecular Formula

C27H22O12

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24-/m1/s1

InChI Key

UJZQBMQZMKFSRV-RGKBJLTCSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O

Solubility

Soluble in DMSO

Synonyms

4-(3-(1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxo-1-propenyl)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-benzofurancarboxylic acid, lithospermic acid, monardic acid A

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O

Description

The exact mass of the compound Lithospermic acid is 538.1111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Depsides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Properties

Studies suggest that lithospermic acid may possess anti-inflammatory properties. Research has shown it can inhibit the production of inflammatory mediators like cytokines and prostaglandins []. This makes it a potential candidate for treating inflammatory conditions like arthritis and inflammatory bowel disease. However, further research is needed to understand its efficacy and safety in humans.

Antibacterial Activity

Lithospermic acid has exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This opens doors for exploring its potential use as an antibiotic or as a component of combination therapies to combat antibiotic resistance. More research is necessary to determine its effectiveness and identify the specific mechanisms behind its antibacterial action.

Wound Healing

Other Potential Applications

Scientific research is also exploring other potential applications of lithospermic acid. These include:

  • Antioxidant effects: Studies suggest lithospermic acid may have antioxidant properties, potentially offering protection against cell damage caused by free radicals.
  • Anticancer properties: Some research indicates lithospermic acid may have antitumor effects, but further investigation is needed to understand its mechanisms and potential for cancer treatment.

Lithospermic acid, with the chemical formula C27H22O12, is a natural product known for its structural complexity, featuring multiple hydroxyl groups and a benzofuran moiety. This compound is primarily derived from traditional Chinese medicine and is recognized for its role in various biological activities, including antioxidant and anti-inflammatory effects .

, particularly degradation processes under different environmental conditions. Studies have shown that it can degrade through mechanisms such as decarboxylation and hydrolysis of ester bonds, leading to several degradation products, including salvianolic acid A, which is considered a primary product formed during these reactions . The degradation kinetics of lithospermic acid have been characterized as following pseudo-first-order kinetics, influenced by factors like pH and temperature .

Lithospermic acid exhibits significant biological activities. It has been identified as a potent anti-HIV agent and possesses cardioprotective effects. Its antioxidant properties contribute to its ability to mitigate oxidative stress in various biological systems . Additionally, lithospermic acid has shown potential in inhibiting inflammation and promoting neuroprotective effects, making it a compound of interest in pharmacological research.

The synthesis of lithospermic acid can be accomplished through various methods. A notable approach involves an enantioselective total synthesis that utilizes a series of reactions including intramolecular oxa-Michael addition and intermolecular C-H olefination. This method allows for the efficient production of lithospermic acid in an optically active form . Other methods include hydrolyzing rosmarinic acid or employing different catalytic systems for specific transformations .

Lithospermic acid finds applications primarily in the fields of medicine and pharmacology. Its potential as an anti-HIV agent positions it as a candidate for further drug development. Additionally, its antioxidant and anti-inflammatory properties make it useful in formulating health supplements aimed at cardiovascular health and general wellness .

Studies on the interactions of lithospermic acid with other biological molecules have highlighted its ability to modulate various biochemical pathways. For instance, it may interact with cellular receptors involved in inflammatory responses or oxidative stress pathways. These interactions are crucial for understanding its therapeutic potential and mechanisms of action within biological systems .

Lithospermic acid shares structural similarities with several other polyphenolic compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure FeaturesBiological ActivityUnique Aspects
Lithospermic AcidMultiple hydroxyl groups, benzofuranAnti-HIV, cardioprotectiveDirectly derived from Salvia species
Rosmarinic AcidCinnamic acid derivativeAntioxidant, anti-inflammatoryMore prevalent in culinary herbs
Salvianolic Acid ASimilar backbone but fewer hydroxylsCardiovascular benefitsPrimary degradation product of lithospermic acid
Chlorogenic AcidEster of caffeic acidAntioxidant, weight managementCommonly found in coffee

Lithospermic acid's unique structure contributes to its specific biological activities and makes it distinct among similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

538.11112613 g/mol

Monoisotopic Mass

538.11112613 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

100IP83JAC

Wikipedia

Lithospermic acid

Dates

Modify: 2023-08-15
1: Lin YL, Tsay HJ, Lai TH, Tzeng TT, Shiao YJ. Lithospermic acid attenuates 1-methyl-4-phenylpyridine-induced neurotoxicity by blocking neuronal apoptotic and neuroinflammatory pathways. J Biomed Sci. 2015 May 28;22:37. doi: 10.1186/s12929-015-0146-y. PubMed PMID: 26018660; PubMed Central PMCID: PMC4445499.
2: Xiuli W, Wei G, Mao S. Pharmacokinetic investigation on interaction between hydrophilic lithospermic acid B and lipophilic tanshinone IIA in rats: an experi- mental study. J Tradit Chin Med. 2015 Apr;35(2):206-10. PubMed PMID: 25975054.
3: Chan KW, Ho WS. Anti-oxidative and hepatoprotective effects of lithospermic acid against carbon tetrachloride-induced liver oxidative damage in vitro and in vivo. Oncol Rep. 2015 Aug;34(2):673-80. doi: 10.3892/or.2015.4068. Epub 2015 Jun 16. PubMed PMID: 26081670.
4: Murata T, Oyama K, Fujiyama M, Oobayashi B, Umehara K, Miyase T, Yoshizaki F. Diastereomers of lithospermic acid and lithospermic acid B from Monarda fistulosa and Lithospermum erythrorhizon. Fitoterapia. 2013 Dec;91:51-59. doi: 10.1016/j.fitote.2013.08.009. Epub 2013 Aug 23. PubMed PMID: 23978578.
5: Li Y, Guo ZT, Gong XC, Qu HB. [Simultaneous determination of danshensu, hydroxysafflor yellow A, rosmarinic acid, lithospermic acid, salvianolic acid B in water extract of mixed salviae miltiorrhizae radix et rhizoma and carthami flos by HPLC]. Zhongguo Zhong Yao Za Zhi. 2013 Jun;38(11):1653-6. Chinese. PubMed PMID: 24010270.
6: Jin CJ, Yu SH, Wang XM, Woo SJ, Park HJ, Lee HC, Choi SH, Kim KM, Kim JH, Park KS, Jang HC, Lim S. The effect of lithospermic acid, an antioxidant, on development of diabetic retinopathy in spontaneously obese diabetic rats. PLoS One. 2014 Jun 6;9(6):e98232. doi: 10.1371/journal.pone.0098232. eCollection 2014. PubMed PMID: 24905410; PubMed Central PMCID: PMC4048190.
7: Varadaraju TG, Hwu JR. Synthesis of anti-HIV lithospermic acid by two diverse strategies. Org Biomol Chem. 2012 Jul 28;10(28):5456-65. doi: 10.1039/c2ob25575h. Epub 2012 Jun 6. PubMed PMID: 22669348.
8: Ozturk H, Terzi EH, Ozgen U, Duran A, Ozturk H. Lithospermic acid and ischemia/reperfusion injury of the rat small intestine prevention. Adv Clin Exp Med. 2012 Jul-Aug;21(4):433-9. PubMed PMID: 23240448.
9: Guo YX, Shi CZ, Zhang L, Lv L, Zhang YY. Extraction and isolation of lithospermic acid B from Salvia miltiorrhiza Bunge using aqueous two-phase extraction followed by high-performance liquid chromatography. J Sep Sci. 2016 Sep;39(18):3624-30. doi: 10.1002/jssc.201600368. Epub 2016 Sep 6. PubMed PMID: 27484287.
10: Wang Y, Zhu J, Fu S, Zhu L, Zhang Y. [Study on chemical changes of salvianolic acid B and lithospermic acid aqueous under conditions of high temperature and high pressure]. Zhongguo Zhong Yao Za Zhi. 2011 Feb;36(4):434-8. Chinese. PubMed PMID: 21598535.
11: Pan J, Gong X, Qu H. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PLoS One. 2016 Oct 24;11(10):e0164421. doi: 10.1371/journal.pone.0164421. eCollection 2016. PubMed PMID: 27776128; PubMed Central PMCID: PMC5077101.
12: Liu X, Chen R, Shang Y, Jiao B, Huang C. Lithospermic acid as a novel xanthine oxidase inhibitor has anti-inflammatory and hypouricemic effects in rats. Chem Biol Interact. 2008 Nov 25;176(2-3):137-42. doi: 10.1016/j.cbi.2008.07.003. Epub 2008 Jul 23. PubMed PMID: 18694741.
13: Wang L, Zhang Q, Li X, Lu Y, Xue Z, Xuan L, Wang Y. Pharmacokinetics and metabolism of lithospermic acid by LC/MS/MS in rats. Int J Pharm. 2008 Feb 28;350(1-2):240-6. Epub 2007 Sep 6. PubMed PMID: 17936527.
14: Ghosh AK, Cheng X, Zhou B. Enantioselective total synthesis of (+)-lithospermic acid. Org Lett. 2012 Oct 5;14(19):5046-9. doi: 10.1021/ol302273r. Epub 2012 Sep 14. PubMed PMID: 22978790; PubMed Central PMCID: PMC3482163.
15: Fischer J, Savage GP, Coster MJ. A concise route to dihydrobenzo[b]furans: formal total synthesis of (+)-lithospermic acid. Org Lett. 2011 Jul 1;13(13):3376-9. doi: 10.1021/ol201130h. Epub 2011 Jun 7. PubMed PMID: 21648396.
16: Li X, Yu C, Sun W, Liu G, Jia J, Wang Y. Simultaneous determination of magnesium lithospermate B, rosmarinic acid, and lithospermic acid in beagle dog serum by liquid chromatography/tandem mass spectrometry. Rapid Commun Mass Spectrom. 2004;18(23):2878-82. PubMed PMID: 15517529.
17: Kim GD, Park YS, Jin YH, Park CS. Production and applications of rosmarinic acid and structurally related compounds. Appl Microbiol Biotechnol. 2015 Mar;99(5):2083-92. doi: 10.1007/s00253-015-6395-6. Epub 2015 Jan 27. Review. PubMed PMID: 25620368.
18: Thuong PT, Kang KW, Kim JK, Seo DB, Lee SJ, Kim SH, Oh WK. Lithospermic acid derivatives from Lithospermum erythrorhizon increased expression of serine palmitoyltransferase in human HaCaT cells. Bioorg Med Chem Lett. 2009 Mar 15;19(6):1815-7. doi: 10.1016/j.bmcl.2009.01.052. Epub 2009 Jan 22. PubMed PMID: 19217780.
19: Watzke A, O'Malley SJ, Bergman RG, Ellman JA. Reassignment of the configuration of salvianolic acid B and establishment of its identity with lithospermic acid B. J Nat Prod. 2006 Aug;69(8):1231-3. PubMed PMID: 16933885.
20: Nagai M, Noguchi M, Iizuka T, Otani K, Kamata K. Vasodilator effects of des(alpha-carboxy-3,4-dihydroxyphenethyl)lithospermic acid (8-epiblechnic acid), a derivative of lithospermic acids in salviae miltiorrhizae radix. Biol Pharm Bull. 1996 Feb;19(2):228-32. PubMed PMID: 8850312.

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